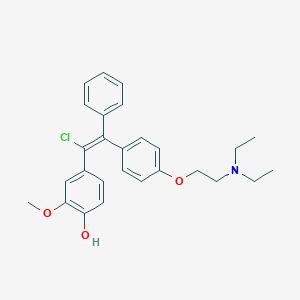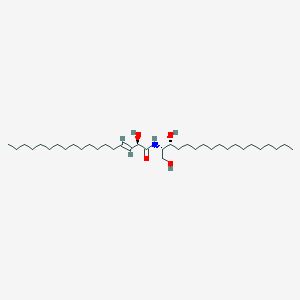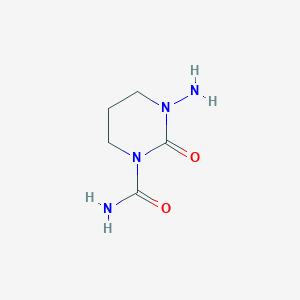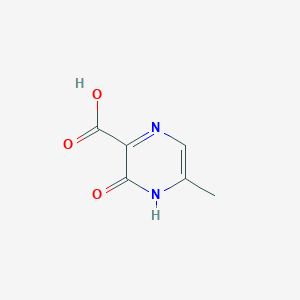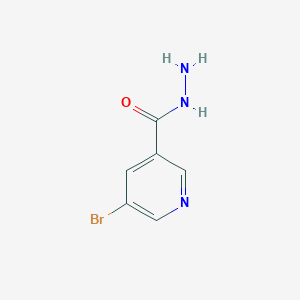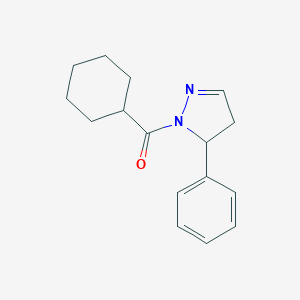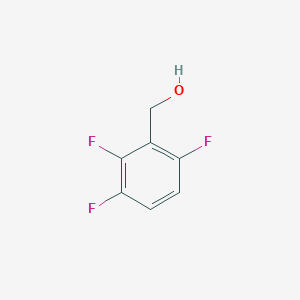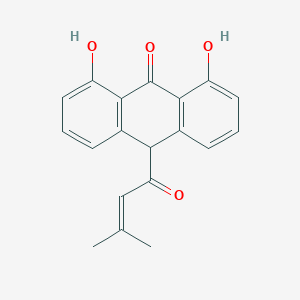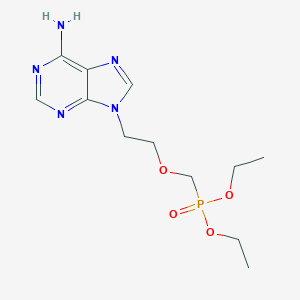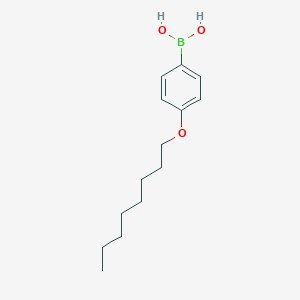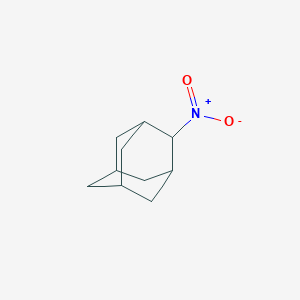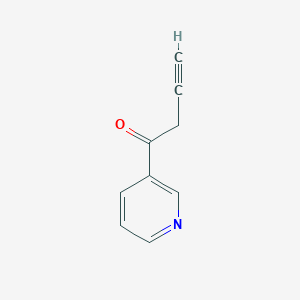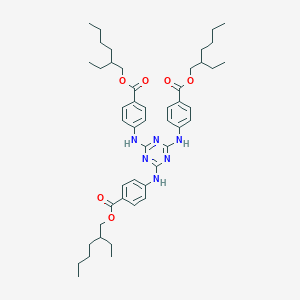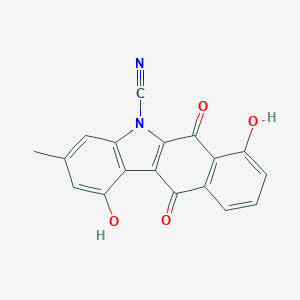
Pre-kinamycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pre-kinamycin is a natural product that belongs to the aminocoumarin family. It was first isolated from Streptomyces kinamyceticus in 1967. This compound exhibits potent antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria. In recent years, pre-kinamycin has attracted the attention of researchers due to its unique chemical structure and potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Total Synthesis and Molecular Architecture
- Total Synthesis of Kinamycins : Kinamycins, including kinamycin C, F, and J, demonstrate complex molecular architectures and significant biological properties, such as antibiotic and antitumor activities. Their total synthesis has been achieved through enantioselective and convergent strategies, revealing their intriguing diazofluorene-containing structures (Nicolaou et al., 2007).
Biological Mode of Action
- DNA Cleavage Mechanism : Kinamycin D, a potent antitumor antibiotic, is known for its ability to generate reactive oxygen species under specific conditions, leading to DNA damage. This suggests a unique biological mode of action for these compounds (Heinecke & Melander, 2010).
Biosynthesis Insights
- Biosynthesis and Structural Studies : The kinamycin antibiotics, derived from benzo[a]anthraquinone precursors, exhibit unique structural features as 5-diazobenzo[b]fluorene quinones. Studies have identified intermediates like kinobscurinone in their biosynthetic pathways (Gould & Melville, 1995).
Structural Confusions and Revisions
- Structural Determination History : The complex structures of kinamycin antibiotics have undergone multiple revisions. Initially believed to be benzo[b]carbazole with cyanamide, later studies revised them to be benzo[b]fluorene with diazoalkane, further evolving to the currently understood benzo[a]fluorene structures (Kumamoto, 2010).
Antitumor Potential
- Antitumor Agent Kinamycin F : Kinamycin F, with its unusual diazo group, has shown promise as an antitumor agent, demonstrating abilities to induce cell cycle arrest and apoptosis in various cancer cell lines. Its interaction with cell cycle proteins like cyclin D3 suggests a novel mechanism of action (O’Hara et al., 2010).
Synthesis Challenges
- Synthetic Challenges and Progress : The synthesis of kinamycin antibiotics, due to their complex structures, has presented significant challenges. Ongoing efforts in total synthesis and structural determination have shed light on these unique compounds (Kumamoto, 2011).
Electrophilic Characteristics
- Electrophilic Properties : The diazo group in kinamycins demonstrates enhanced electrophilic characteristics, contributing to their antitumor antibiotic properties. This electrophilicity is believed to play a crucial role in their biological activities (Laufer & Dmitrienko, 2002).
Comprehensive Surveys
- Extensive Reviews of Kinamycins : Detailed surveys of kinamycins and related compounds, covering their structural elucidation, biosynthetic studies, and synthetic approaches, provide a comprehensive understanding of these unique natural products (Herzon & Woo, 2012).
Fermentation and Isolation
- Fermentation and Isolation of Kinamycin : The initial discovery and isolation of kinamycin from Streptomyces murayamaensis, along with its potent antibacterial properties, laid the foundation for subsequent research and structural analysis (Hata et al., 1971).
Additional Insights
Role in Kinamycin Biosynthesis : Further studies on kinamycin biosynthesis, including the role of intermediates like pre-kinamycin, provide insights into the complex pathways leading to these potent antibiotics (Seaton & Gould, 1989).
Reconstitution in Heterologous Hosts : The reconstitution of kinamycin biosynthesis in heterologous hosts like Streptomyces albus opens new avenues for the exploration and production of these compounds, advancing our understanding of their medicinal potential (Liu et al., 2018).
Eigenschaften
CAS-Nummer |
120796-24-9 |
|---|---|
Produktname |
Pre-kinamycin |
Molekularformel |
C18H10N2O4 |
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
1,7-dihydroxy-3-methyl-6,11-dioxobenzo[b]carbazole-5-carbonitrile |
InChI |
InChI=1S/C18H10N2O4/c1-8-5-10-14(12(22)6-8)15-16(20(10)7-19)18(24)13-9(17(15)23)3-2-4-11(13)21/h2-6,21-22H,1H3 |
InChI-Schlüssel |
ICZJRSZSGQYRIC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)O)C3=C(N2C#N)C(=O)C4=C(C3=O)C=CC=C4O |
Kanonische SMILES |
CC1=CC2=C(C(=C1)O)C3=C(N2C#N)C(=O)C4=C(C3=O)C=CC=C4O |
Andere CAS-Nummern |
120796-24-9 |
Synonyme |
pre-kinamycin prekinamycin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[bis(prop-2-ynyl)amino]acetate](/img/structure/B56083.png)
